molecular formula C15H20BrNO4 B13627546 (R)-3-(4-Bromo-3-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

(R)-3-(4-Bromo-3-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B13627546
M. Wt: 358.23 g/mol
InChI Key: SFPMDYNEMVBCMP-GFCCVEGCSA-N
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Description

(3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group, makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 3-methylphenylacetic acid, followed by the introduction of the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protecting group reagents like di-tert-butyl dicarbonate (Boc2O).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The brominated aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinones, de-brominated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid serves as a versatile intermediate for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine

In medicine, (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The brominated aromatic ring and the protected amino group can engage in various interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(4-chloro-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3R)-3-(4-fluoro-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
  • (3R)-3-(4-iodo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

Uniqueness

Compared to its analogs, (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in specific chemical reactions, such as electrophilic aromatic substitution, that are not possible with other halogens.

This detailed article provides a comprehensive overview of (3R)-3-(4-bromo-3-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

(3R)-3-(4-bromo-3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-9-7-10(5-6-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

SFPMDYNEMVBCMP-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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